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molecular formula C9H12O2 B8558291 1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 74615-65-9

1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No. B8558291
M. Wt: 152.19 g/mol
InChI Key: UOIYFFUKPHIOFF-UHFFFAOYSA-N
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Patent
US04670041

Procedure details

To a stirred slurry of 2,4-dibromo-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (18.0 g) in a saturated methanolic solution of ammonium chloride (514 ml) was added portionwise zinc/copper couple (51 g) over 30 minutes at 23° C. The suspension was stirred for an additional 2 hours and filtered. The filtrate was diluted with a saturated Na2H2 -ethylenediaminetetraacetic acid solution (400 ml). Extraction with methylene chloride (5×100 ml) and drying (MgSO4) produced, upon evaporative removal of solvent, the desired ketone (9.0 g). Bulb-to-bulb distillation <80° C. and 0.5 mm afforded the desired product (7.3 g) as colorless crystals, m.p. 62°-63° C.
Name
2,4-dibromo-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
514 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
ketone
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:8](=[O:9])[CH:7](Br)[C:6]2([CH3:12])[O:11][C:3]1([CH3:13])[CH:4]=[CH:5]2.[Cl-].[NH4+]>[Zn].[Cu]>[CH3:12][C:6]12[O:11][C:3]([CH3:13])([CH:4]=[CH:5]1)[CH2:2][C:8](=[O:9])[CH2:7]2 |f:1.2,3.4|

Inputs

Step One
Name
2,4-dibromo-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Quantity
18 g
Type
reactant
Smiles
BrC1C2(C=CC(C(C1=O)Br)(O2)C)C
Name
Quantity
514 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn].[Cu]
Step Two
Name
ketone
Quantity
9 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with a saturated Na2H2 -ethylenediaminetetraacetic acid solution (400 ml)
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride (5×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
produced, upon evaporative removal of solvent
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation <80° C. and 0.5 mm

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC12CC(CC(C=C1)(O2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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